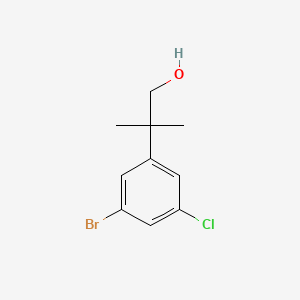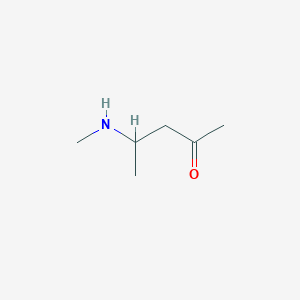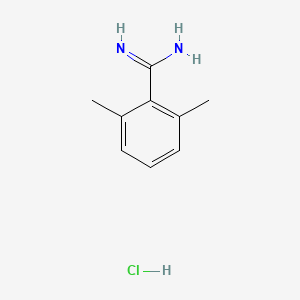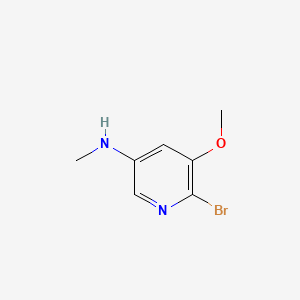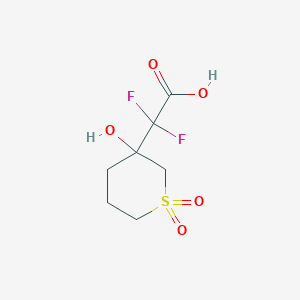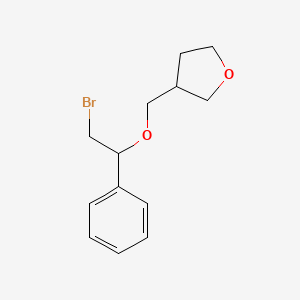
4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a nitrofuran moiety
Métodos De Preparación
The synthesis of 4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine typically involves the reaction of 4-methyl-3-nitro-1H-pyrazole with 5-nitrofuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Análisis De Reacciones Químicas
4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various bases and acids. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial activity, where it targets bacterial enzymes and disrupts cellular processes.
Comparación Con Compuestos Similares
Similar compounds to 4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine include other nitrofuran derivatives and pyrazole-based compounds. For example:
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
3-Methyl-1-phenyl-2-pyrazolin-5-one: A pyrazole derivative with anti-inflammatory properties. The uniqueness of this compound lies in its combined structural features of both nitrofuran and pyrazole, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H8N4O3 |
|---|---|
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
4-methyl-5-(5-nitrofuran-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H8N4O3/c1-4-7(10-11-8(4)9)5-2-3-6(15-5)12(13)14/h2-3H,1H3,(H3,9,10,11) |
Clave InChI |
PDRFTCDIDZSOHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NN=C1N)C2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


